molecular formula C32H31NO7 B11566374 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11566374
M. Wt: 541.6 g/mol
InChI Key: GZDFXVMQDNBSPZ-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chromeno[2,3-c]pyrrole Core: This involves the cyclization of appropriate intermediates, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Substituents: The ethoxy and methylbutoxy groups are introduced through alkylation reactions, using reagents such as ethyl iodide and 3-methylbutyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of fully saturated analogs.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its complex structure and multiple functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anticancer, antiviral, or anti-inflammatory agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood. its multiple functional groups suggest it could interact with various molecular targets, including enzymes and receptors. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the chromeno[2,3-c]pyrrole core could interact with nucleic acids or other biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure, which combines multiple functional groups and a unique chromeno[2,3-c]pyrrole core. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C32H31NO7/c1-4-36-27-16-21(10-12-24(27)37-14-13-19(2)3)29-28-30(34)22-7-5-6-8-23(22)40-31(28)32(35)33(29)17-20-9-11-25-26(15-20)39-18-38-25/h5-12,15-16,19,29H,4,13-14,17-18H2,1-3H3

InChI Key

GZDFXVMQDNBSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OCCC(C)C

Origin of Product

United States

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